molecular formula C9H13NO B2678472 5,5-Dimethyl-2-oxocyclohexane-1-carbonitrile CAS No. 1480251-29-3

5,5-Dimethyl-2-oxocyclohexane-1-carbonitrile

Cat. No.: B2678472
CAS No.: 1480251-29-3
M. Wt: 151.209
InChI Key: NRIGTGRESBUDBE-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-oxocyclohexane-1-carbonitrile is an organic compound with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol It is characterized by a cyclohexane ring substituted with a nitrile group and a ketone group, along with two methyl groups at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-2-oxocyclohexane-1-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 5,5-dimethyl-1,3-cyclohexanedione with cyanide sources under basic conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack of the cyanide ion on the carbonyl carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent control of reaction parameters, is crucial in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-2-oxocyclohexane-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Ammonia or amines in the presence of catalysts or under heating conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary amines.

    Substitution: Amides or other substituted nitriles.

Scientific Research Applications

5,5-Dimethyl-2-oxocyclohexane-1-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-2-oxocyclohexane-1-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile and ketone groups can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity. The exact pathways involved would vary based on the context of its use, whether in chemical synthesis or biological assays.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarbonitrile: Lacks the ketone and methyl groups, making it less reactive in certain chemical transformations.

    2-Oxocyclohexane-1-carbonitrile: Similar structure but without the methyl groups, affecting its steric and electronic properties.

    5,5-Dimethyl-1,3-cyclohexanedione: Precursor in the synthesis of 5,5-Dimethyl-2-oxocyclohexane-1-carbonitrile, lacks the nitrile group.

Uniqueness

This compound is unique due to the presence of both nitrile and ketone functional groups, along with the steric influence of the two methyl groups. This combination of features makes it a versatile intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

IUPAC Name

5,5-dimethyl-2-oxocyclohexane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-9(2)4-3-8(11)7(5-9)6-10/h7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRIGTGRESBUDBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)C(C1)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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